2-Bromo-1,3-dinitrobenzene
Overview
Description
2-Bromo-1,3-dinitrobenzene is an organic compound with the molecular formula C6H3BrN2O4. It consists of a benzene ring substituted with a bromine atom and two nitro groups at the 1 and 3 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1,3-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and alkoxides.
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium alkoxides in the presence of oxygen.
Reduction: Hydrogen gas with a metal catalyst.
Electrophilic Substitution: Bromine with iron(III) bromide as a catalyst.
Major Products:
Nucleophilic Substitution: Substituted aromatic compounds with various functional groups.
Reduction: Amines and related derivatives.
Electrophilic Substitution: Brominated aromatic compounds .
Scientific Research Applications
2-Bromo-1,3-dinitrobenzene is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles The nitro groups enhance the electron-deficient nature of the benzene ring, making it susceptible to nucleophilic attackThese reactions are crucial for its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
1,3-Dinitrobenzene: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
1-Bromo-3,5-dinitrobenzene: Contains an additional nitro group, resulting in distinct chemical properties and uses.
2,4-Dinitrobromobenzene: Another isomer with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 2-Bromo-1,3-dinitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity patterns. This makes it valuable in selective organic transformations and industrial applications where precise control over chemical reactions is required .
Properties
IUPAC Name |
2-bromo-1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKSHNVIXFVYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549908 | |
Record name | 2-Bromo-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-79-9 | |
Record name | 2-Bromo-1,3-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4185-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.